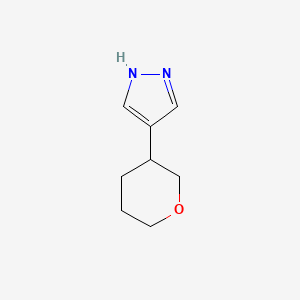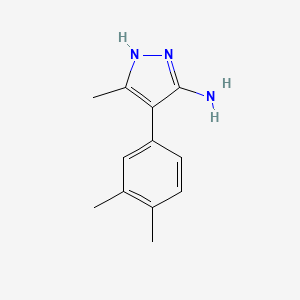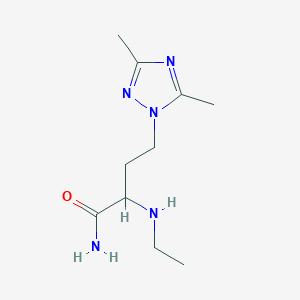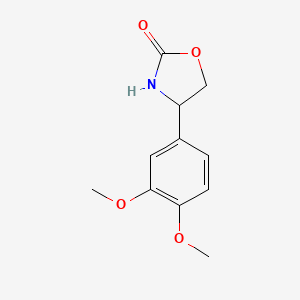
4-(3,4-Dimethoxyphenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or phosgene derivatives. One common method includes the reaction of 3,4-dimethoxyphenylamine with ethyl chloroformate under basic conditions to form the oxazolidinone ring . Another approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of phosgene or its derivatives in a controlled environment is common to achieve the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity and reduced side effects.
Contezolid: An oxazolidinone in clinical trials with promising results.
Uniqueness
Its ability to act as a chiral auxiliary and its antibacterial properties make it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(13)12-8/h3-5,8H,6H2,1-2H3,(H,12,13) |
Clé InChI |
SGPKGBKZKIFUKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2COC(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)


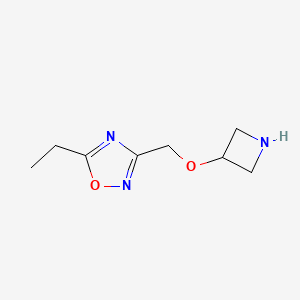

![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)

![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)

